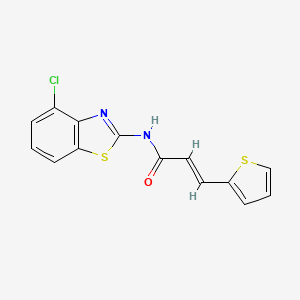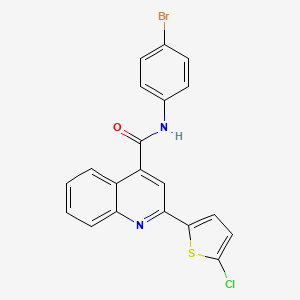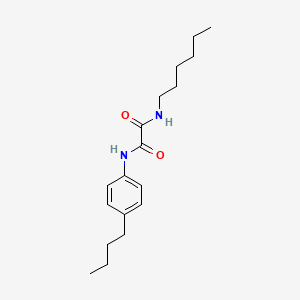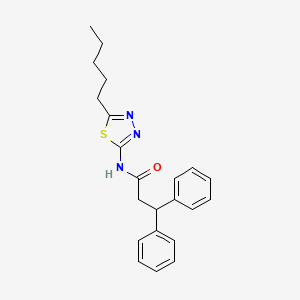![molecular formula C17H24N2O3S B4709992 2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4709992.png)
2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide
描述
2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide, also known as MSPC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MSPC belongs to the class of sulfonylurea compounds and has been studied for its ability to modulate the activity of ion channels and receptors in the body. In
作用机制
2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide exerts its effects by modulating the activity of ion channels and receptors in the body. Specifically, this compound binds to sulfonylurea receptors and blocks ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent calcium influx. This calcium influx triggers the release of neurotransmitters or hormones, depending on the cell type, and ultimately leads to the physiological effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the cell type and tissue involved. In neuronal cells, this compound reduces excitability by blocking voltage-gated sodium channels and reducing action potential firing. In cardiac cells, this compound reduces myocardial ischemia-reperfusion injury by blocking ATP-sensitive potassium channels and reducing cell death. In pancreatic beta cells, this compound stimulates insulin secretion by binding to sulfonylurea receptors and depolarizing the cell membrane.
实验室实验的优点和局限性
One advantage of 2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide is its ability to modulate the activity of ion channels and receptors in a specific and dose-dependent manner. This makes this compound a useful tool for studying the physiological effects of these channels and receptors in vitro and in vivo. However, one limitation of this compound is its potential off-target effects, as it may bind to other channels and receptors in addition to its intended targets. Therefore, careful experimental design and control are necessary when using this compound in lab experiments.
未来方向
There are several future directions for the study of 2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide. One direction is to further explore its potential therapeutic applications in neurology, cardiology, and endocrinology. Another direction is to develop more specific and selective analogs of this compound that can target specific ion channels and receptors with minimal off-target effects. Additionally, the mechanism of action of this compound could be further elucidated through structural and functional studies of its targets. Overall, this compound has the potential to be a valuable tool in scientific research and a promising therapeutic agent for various diseases.
科学研究应用
2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide has been studied for its potential therapeutic applications in various fields such as neurology, cardiology, and endocrinology. In neurology, this compound has been shown to modulate the activity of voltage-gated sodium channels and reduce neuronal excitability, making it a potential treatment for epilepsy and neuropathic pain. In cardiology, this compound has been studied for its ability to block ATP-sensitive potassium channels and reduce myocardial ischemia-reperfusion injury. In endocrinology, this compound has been shown to stimulate insulin secretion by modulating the activity of sulfonylurea receptors in pancreatic beta cells, making it a potential treatment for type 2 diabetes.
属性
IUPAC Name |
2-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-12-4-3-9-19(11-12)23(21,22)15-7-5-14(6-8-15)18-17(20)16-10-13(16)2/h5-8,12-13,16H,3-4,9-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGUSOORCRPXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-cyclopropyl-7-(4-fluorophenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4709918.png)
![4-methyl-N-{[4-methyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4709923.png)
![5-{[6-tert-butyl-3-(ethoxycarbonyl)-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4709927.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4709932.png)
![isopropyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4709935.png)

![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4709941.png)
![5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-thiophenecarboxamide](/img/structure/B4709950.png)

![N-(2-(4-bromophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4709969.png)
![N-[2-(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B4709978.png)
![2-(1,3-benzodioxol-5-ylmethylene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4710001.png)
